(4-bromophenyl) 4-cyanobenzoate

Suzuki Coupling Cross-Coupling Aryl Halide Reactivity

Sourcing a bifunctional aryl ester with both a reactive bromide handle and strong electron-withdrawing cyano group often requires custom synthesis with long lead times. 4-Bromophenyl 4-cyanobenzoate (CAS 53327-10-9) resolves this by providing an off-the-shelf building block. • Orthogonal reactivity: 4-Br enables Pd-catalyzed coupling; 4-CN group enhances dielectric anisotropy for electro-optical materials. • Reported clearing temperature ~286 °C and birefringence Δn ~0.18 for analogous systems. • GC-MS fingerprint available for batch-to-batch quality verification.

Molecular Formula C14H8BrNO2
Molecular Weight 302.12 g/mol
Cat. No. B13817065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromophenyl) 4-cyanobenzoate
Molecular FormulaC14H8BrNO2
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)OC2=CC=C(C=C2)Br
InChIInChI=1S/C14H8BrNO2/c15-12-5-7-13(8-6-12)18-14(17)11-3-1-10(9-16)2-4-11/h1-8H
InChIKeyFZVAUMZOFBNGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenyl 4-Cyanobenzoate Technical Specifications


4-Bromophenyl 4-cyanobenzoate (CAS 53327-10-9) is a bifunctional aromatic ester characterized by the molecular formula C14H8BrNO2 and a molecular weight of 302.12 g/mol . Its structure consists of a 4-cyanobenzoate moiety connected via an ester linkage to a 4-bromophenyl group, conferring distinct electronic properties that are relevant in synthetic and materials chemistry . The compound is utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals, owing to the presence of both a reactive aryl bromide handle and a strong electron-withdrawing cyano group .

Bifunctional intermediate: aryl bromide for cross-coupling, cyano-ester for electronic modulation
Suited for pharmaceutical intermediate synthesis and liquid crystal materials research
Reaction condition optimization may require review of strong EWG effects on catalytic cycle

4-Bromophenyl 4-Cyanobenzoate Substitution Risks


Generic substitution of 4-bromophenyl 4-cyanobenzoate with other aryl halides or cyano-esters is not feasible due to its specific, orthogonal reactivity profile. The compound's 4-bromophenyl group serves as a versatile site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the 4-cyanobenzoate ester provides a strong electron-withdrawing environment that modulates the reactivity of the aromatic ring and the stability of the ester linkage [1]. Substituting with a non-brominated analog eliminates the key synthetic handle for further functionalization, whereas replacing the cyano group with other electron-withdrawing or donating groups fundamentally alters the compound's electronic properties and, consequently, its behavior in applications such as liquid crystal formulations where dielectric anisotropy is critical [1].

Aryl halide type

Replacing 4-bromophenyl with chloro or iodo may shift cross-coupling reactivity and catalytic cycle behavior.

Electronic environment

Alternate EWG/EDG substituents instead of cyano can alter ester stability and dielectric anisotropy in liquid crystals.

Structural analogs

4-chlorophenyl 4-cyanobenzoate lacks the bromo cross-coupling handle; non-ester analogs may differ in synthetic utility.

4-Bromophenyl 4-Cyanobenzoate vs. Structural Analogs


Suzuki-Miyaura Cross-Coupling Reactivity

As an aryl bromide, 4-bromophenyl 4-cyanobenzoate's reactivity in Suzuki-Miyaura cross-coupling is influenced by its substituents. The strong electron-withdrawing cyano (-CN) group, via the ester linkage, impacts the rate-determining step of the catalytic cycle. Class-level studies indicate that aryl bromides with strong electron-withdrawing groups (EWGs) exhibit a shift in the rate-determining step from oxidative addition to transmetalation, resulting in a different reactivity profile compared to those with weak EWGs or electron-donating groups (EDGs) [1].

Suzuki Coupling
Class-level
Strong EWG vs Weak EWG/EDG
Rate-determining step shifts from oxidative addition to transmetalation
May require re-optimization of standard Suzuki protocols
Aqueous micellar conditions, Pd catalyst
Suzuki Coupling Cross-Coupling Aryl Halide Reactivity

GC-MS Identity Confirmation

The compound's unique mass spectral fingerprint is essential for identity confirmation and purity assessment during procurement and use. SpectraBase database entries confirm the availability of two distinct GC-MS spectra for 4-bromophenyl 4-cyanobenzoate, providing a verifiable analytical standard for comparison against unknown samples or batches [1].

GC-MS Identity
Source review
2 distinct GC-MS spectra available
SpectraBase reference
Supports batch identity verification
Confirm against received sample
Analytical Chemistry GC-MS Quality Control

4-Bromophenyl 4-Cyanobenzoate Applications


Biaryl Pharmaceutical Synthesis via Suzuki Coupling

Leveraging the class-level understanding of how the strong electron-withdrawing cyano group modulates the reactivity of the aryl bromide, 4-bromophenyl 4-cyanobenzoate is ideally suited as a key intermediate in the synthesis of complex biaryl-containing drug candidates. Its use requires, and enables, the development of specifically optimized cross-coupling protocols that account for the shift in the catalytic cycle's rate-determining step, as highlighted by recent substituent effect studies [1].

High-Performance Liquid Crystal Mixtures

The strong electron-withdrawing nature of the 4-cyanobenzoate group is a critical design element for liquid crystal molecules requiring high positive dielectric anisotropy [1]. The (4-bromophenyl) 4-cyanobenzoate core provides a rigid, rod-like (calamitic) structure that is characteristic of mesogens. Its incorporation into mixtures can influence key performance parameters such as the clearing temperature (reported as 286°C for analogous polymeric systems) and birefringence (reported Δn of 0.18 at 589 nm), making it a valuable building block for advanced electro-optical display materials [1].

Batch-to-Batch Consistency Verification

For quality control laboratories supporting pharmaceutical or materials science manufacturing, the availability of a well-defined GC-MS spectral fingerprint for 4-bromophenyl 4-cyanobenzoate provides a robust foundation for developing in-house purity and identity assays [2]. This ensures that the compound's unique structural features are preserved across different synthetic batches or vendors, guaranteeing reproducibility in downstream applications where minor impurities or isomeric variations can have significant functional consequences.

Application
Selection Property
Validation Focus
Biaryl pharmaceutical synthesis
Strong EWG modulation of cross-coupling reactivity
Optimized Pd-catalyzed protocol development
High-performance liquid crystals
Cyano-enabled high dielectric anisotropy
Electro-optical property testing
Batch-to-batch QC verification
Verified GC-MS spectral fingerprint
In-house identity assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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